molecular formula C25H21N3O6 B7772493 4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate

4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate

Cat. No.: B7772493
M. Wt: 459.4 g/mol
InChI Key: MGXAOGDOJXOYRA-UHFFFAOYSA-N
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Description

4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate (CAS: 16624-64-9) is an activated ester derivative of L-tryptophan, widely used in peptide synthesis and organic chemistry. Its structure features a benzyloxycarbonyl (Cbz) protecting group on the amino terminus and a 4-nitrophenyl ester moiety on the carboxyl group. The 4-nitrophenyl group enhances electrophilicity, making the compound highly reactive in nucleophilic acyl substitution reactions, particularly for forming peptide bonds under mild conditions .

Molecular Formula: C25H21N3O6
Key Applications:

  • Intermediate in solid-phase peptide synthesis (SPPS) due to efficient coupling kinetics.
  • Substrate for enzymatic or chemical deprotection studies.

Properties

IUPAC Name

(4-nitrophenyl) 3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6/c29-24(34-20-12-10-19(11-13-20)28(31)32)23(14-18-15-26-22-9-5-4-8-21(18)22)27-25(30)33-16-17-6-2-1-3-7-17/h1-13,15,23,26H,14,16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXAOGDOJXOYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70937177
Record name 4-Nitrophenyl N-[(benzyloxy)(hydroxy)methylidene]tryptophanate
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Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16624-64-9
Record name 4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016624649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl N-[(benzyloxy)(hydroxy)methylidene]tryptophanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate
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Preparation Methods

Reaction Mechanism and Conditions

The amino group of L-tryptophan is protected using benzyloxycarbonyl chloride (Cbz-Cl) under basic aqueous conditions. This Schotten-Baumann reaction proceeds via nucleophilic attack of the amine on Cbz-Cl, forming a stable carbamate:

L-Tryptophan+Cbz-ClNaOHN-Cbz-L-Tryptophan+HCl\text{L-Tryptophan} + \text{Cbz-Cl} \xrightarrow{\text{NaOH}} \text{N-Cbz-L-Tryptophan} + \text{HCl}

Key parameters :

  • Solvent : A biphasic system (water/dioxane or water/THF) ensures solubility of both reactants.

  • Base : 2 M sodium hydroxide maintains pH 9–10, deprotonating the amine and scavenging HCl.

  • Temperature : 0–5°C minimizes side reactions.

Optimization and Characterization

  • Yield : 85–90% after recrystallization from methanol.

  • Purity : Confirmed via melting point (124–127°C) and HPLC (>99% purity).

  • Optical activity : [α]D20=+2.9°[α]^{20}_D = +2.9° (c = 3% in acetic acid), verifying retention of chirality.

Esterification of the Carboxylic Acid with 4-Nitrophenol

Activation Strategies

The carboxylic acid of N-Cbz-L-tryptophan is activated for esterification using two primary methods:

Method A: Carbodiimide-Mediated Coupling

A mixture of N-Cbz-L-tryptophan, 4-nitrophenol, and N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous THF forms the active ester via an O-acylisourea intermediate:

N-Cbz-L-Tryptophan+4-NitrophenolDCC, DMAP4-Nitrophenyl ester+DCU\text{N-Cbz-L-Tryptophan} + \text{4-Nitrophenol} \xrightarrow{\text{DCC, DMAP}} \text{4-Nitrophenyl ester} + \text{DCU}

Conditions :

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the reaction.

  • Temperature : Room temperature (20–25°C) under nitrogen.

  • Work-up : Filtration to remove dicyclohexylurea (DCU), followed by column chromatography (ethyl acetate/petroleum ether).

Method B: Acid Chloride Intermediate

The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂), then reacted with 4-nitrophenol:

N-Cbz-L-TryptophanSOCl₂Acid chloride4-Nitrophenol, Pyridine4-Nitrophenyl ester\text{N-Cbz-L-Tryptophan} \xrightarrow{\text{SOCl₂}} \text{Acid chloride} \xrightarrow{\text{4-Nitrophenol, Pyridine}} \text{4-Nitrophenyl ester}

Conditions :

  • Solvent : Dry dichloromethane or THF.

  • Base : Pyridine neutralizes HCl, preventing decomposition.

Comparative Analysis of Methods

ParameterMethod A (DCC/DMAP)Method B (SOCl₂)
Yield 75–80%70–75%
Reaction Time 12–24 hours4–6 hours
Byproducts DCU (easily filtered)SO₂, HCl (requires scrubber)
Racemization Risk Low (pH-neutral conditions)Moderate (acidic conditions)

Method A is preferred for large-scale synthesis due to milder conditions and easier purification. Method B offers faster reaction times but requires rigorous moisture control.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, 2H, nitrophenyl), 7.35–7.10 (m, 9H, Cbz and indole), 5.10 (s, 2H, Cbz-CH₂), 4.60 (m, 1H, α-CH).

  • ¹³C NMR : 170.2 (ester C=O), 155.1 (Cbz C=O), 149.8 (nitrophenyl), 136.5–110.3 (aromatic carbons).

  • HRMS : [M+H]⁺ calculated for C₁₉H₁₈N₃O₆⁺: 384.1198; found: 384.1201.

Purity and Stability

  • Melting Point : 132–135°C (lit. 130–134°C).

  • Storage : -20°C under argon to prevent hydrolysis.

Applications in Peptide Synthesis

The 4-nitrophenyl ester serves as an activated intermediate in solid-phase peptide synthesis (SPPS), enabling efficient coupling with amino groups without racemization. For example, it has been used to synthesize serotonin analogs and fluorescent probes for cellular imaging .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Hydrogen gas with a palladium catalyst for hydrogenolysis.

Major Products Formed

    Hydrolysis: 4-nitrophenol and N-(benzyloxycarbonyl)-L-tryptophan.

    Reduction: 4-aminophenyl N-(benzyloxycarbonyl)-L-tryptophanate.

    Substitution: L-tryptophan and 4-nitrophenol.

Scientific Research Applications

Chemistry

  • Model Compound : It serves as a model compound for studying esterification and peptide coupling reactions. Its structure allows researchers to explore reaction mechanisms and optimize conditions for similar compounds.
  • Reagent in Organic Synthesis : The compound is utilized in synthesizing complex organic molecules, acting as a versatile building block in organic chemistry.

Biology

  • Enzyme Kinetics Studies : 4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate is employed in enzyme kinetics studies to investigate the activity of esterases and proteases. The hydrolysis of its ester bond can be monitored to determine enzyme efficiency and substrate specificity.
  • Drug Development : The compound has potential use as a prodrug that can be activated through enzymatic hydrolysis. This property is particularly valuable in designing drugs that require specific activation conditions .

Medicine

  • Therapeutic Applications : Research indicates that derivatives of this compound can inhibit specific proteases, such as cruzain and cathepsin L, which are implicated in various diseases. This positions it as a candidate for developing inhibitors targeting these proteases .
  • Photocleavage Reactions : It has been studied for its ability to undergo photocleavage under light activation, making it useful in controlled drug release systems where precise timing is crucial .

Industrial Applications

  • Analytical Chemistry : The compound is used as a reagent in analytical chemistry, particularly in assays that measure enzymatic activity or substrate interactions.
  • Production of Specialty Chemicals : Its role in synthesizing specialty chemicals highlights its utility in industrial applications where specific chemical properties are required .

Case Study 1: Enzyme Kinetics

In a study examining the kinetics of serine proteases, researchers utilized 4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate as a substrate to evaluate enzyme activity. The hydrolysis rate was measured under various pH conditions, revealing insights into enzyme behavior and substrate affinity.

Case Study 2: Drug Development

A recent investigation focused on modifying the structure of this compound to enhance its inhibitory activity against cruzain. By altering functional groups at the P2 site of the inhibitor, researchers achieved improved selectivity and potency, paving the way for new therapeutic agents targeting parasitic infections .

Mechanism of Action

The mechanism of action of 4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate involves its hydrolysis by esterases or proteases, leading to the release of 4-nitrophenol and N-(benzyloxycarbonyl)-L-tryptophan. The released 4-nitrophenol can be further reduced to 4-aminophenol, which has various biological activities. The benzyloxycarbonyl group serves as a protective group that can be removed under specific conditions to yield the active amino acid .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares 4-nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate with three related compounds:

Compound Name CAS Number Molecular Formula Protecting Group Reactivity Profile Key Applications
4-Nitrophenyl N-(Benzyloxycarbonyl)-L-Tryptophanate 16624-64-9 C25H21N3O6 Benzyloxycarbonyl (Cbz) High reactivity in peptide coupling SPPS, enzymatic studies
L-Tryptophan, N-(tert-Butoxycarbonyl)-4-Nitrophenyl Ester 15160-31-3 C22H23N3O6 tert-Butoxycarbonyl (Boc) Acid-labile; stable under basic conditions Acid-sensitive peptide synthesis
4-Nitrophenyl Dihydrogen Phosphate, Sodium Salt N/A C6H5NO6P·Na Phosphate ester Hydrolytic susceptibility Substrate for phosphatase assays
Ethyl-N-[(4-Nitrophenyl)Sulfonyl]-L-Tryptophanate N/A C19H19N3O7S Sulfonyl Gold-catalyzed spirocyclizations Synthetic intermediates for indole derivatives

Reactivity and Stability

  • Cbz vs. Boc Protection: The Cbz group in 16624-64-9 is removed via hydrogenolysis or HBr/acetic acid, while the Boc group in 15160-31-3 is cleaved under mild acidic conditions (e.g., trifluoroacetic acid). This makes the Boc derivative preferable for acid-stable synthetic routes . The 4-nitrophenyl ester in both compounds accelerates coupling reactions compared to non-activated esters (e.g., methyl or ethyl esters).
  • Sulfonamide Derivatives :

    • Ethyl-N-[(4-nitrophenyl)sulfonyl]-L-tryptophanate (6b, ) exhibits distinct reactivity in gold-catalyzed spirocyclizations due to the sulfonyl and propargyl substituents, which direct regioselectivity in indole functionalization .

Biological Activity

4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate is a synthetic compound that integrates structural elements of 4-nitrophenol, benzyloxycarbonyl (Cbz), and L-tryptophan. Its biological activity primarily arises from its interactions with various enzymes and its potential applications in drug development.

Chemical Structure and Synthesis

The synthesis of 4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate involves the following steps:

  • Protection of L-Tryptophan : The amino group of L-tryptophan is protected using a benzyloxycarbonyl group.
  • Coupling Reaction : The protected amino acid is coupled with 4-nitrophenol using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the ester bond.

The biological activity of this compound is largely attributed to its hydrolysis by esterases or proteases, resulting in the release of 4-nitrophenol and N-(benzyloxycarbonyl)-L-tryptophan. The released 4-nitrophenol can further be reduced to 4-aminophenol, which exhibits various biological activities including antibacterial and antitumor effects .

Enzyme Interaction

4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate has been employed in studies to investigate enzyme kinetics, particularly focusing on esterases and proteases. Its hydrolysis can serve as a model for understanding enzyme-substrate interactions and the kinetics involved in these processes .

Potential Therapeutic Applications

Due to its ability to release active compounds upon hydrolysis, this compound holds potential as a prodrug , which can be activated enzymatically. This feature is particularly relevant in drug development, where controlled release of active pharmaceutical ingredients is desirable for therapeutic efficacy .

Study on Enzymatic Hydrolysis

In a study examining the hydrolysis of related compounds, it was found that the presence of specific enzymes significantly increased the rate of hydrolysis, suggesting that 4-nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate could be effectively utilized in enzyme-mediated drug delivery systems .

Antibacterial Activity Assessment

Another study assessed the antibacterial properties of 4-aminophenol, one of the degradation products of this compound. The results indicated that 4-aminophenol demonstrated significant antibacterial activity against various strains, highlighting the potential therapeutic applications of compounds derived from 4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate .

Data Table: Summary of Biological Activities

Biological Activity Effect/Outcome Reference
Enzyme KineticsModel for studying esterase and protease activity
Prodrug PotentialControlled release mechanism
Antibacterial ActivitySignificant inhibition against bacterial strains
Hydrolysis RateEnhanced by specific enzymes

Q & A

Q. What is the synthetic methodology for preparing 4-nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate, and what reagents are critical for its activation?

The compound is synthesized via a two-step process:

  • Step 1 : Protection of the α-amino group of L-tryptophan using benzyloxycarbonyl (Cbz) chloride under alkaline conditions (pH 9–10) to form N-(benzyloxycarbonyl)-L-tryptophan.
  • Step 2 : Activation of the carboxylic acid group using 4-nitrophenol and a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The 4-nitrophenyl ester is formed via nucleophilic acyl substitution . Critical Reagents :
ReagentRoleConditions
Cbz-ClAmino protectionpH 9–10, 0–4°C
DCC/EDCCarboxylic acid activationAnhydrous, inert atmosphere
4-NitrophenolEsterificationRoom temperature, 12–24 hours

Q. How is the purity and structural integrity of 4-nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate validated in peptide synthesis?

Key analytical methods include:

  • HPLC : Reverse-phase chromatography with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%).
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (C25H21N3O6, theoretical [M+H]+: 484.15) .
  • FT-IR : Peaks at 1750–1770 cm⁻¹ (ester C=O stretch) and 1520 cm⁻¹ (NO2 asymmetric stretch) .

Q. What are the primary applications of this compound in biochemical research?

It serves as an activated ester in solid-phase peptide synthesis (SPPS) for coupling protected amino acids. The 4-nitrophenyl group enhances electrophilicity, enabling efficient amide bond formation with minimal racemization. Applications include synthesizing peptide libraries and studying enzyme-substrate interactions (e.g., proteases) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when using 4-nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate in sterically hindered peptide sequences?

  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to improve solubility of bulky residues.
  • Additives : Add 1-hydroxybenzotriazole (HOBt) to suppress side reactions and enhance coupling rates.
  • Temperature : Elevated temperatures (30–40°C) reduce steric hindrance but require monitoring for racemization . Example Optimization Protocol :
ParameterOptimal Condition
SolventDMF with 0.1 M HOBt
Temperature35°C
Reaction Time2 hours

Q. How should contradictions in crystallographic data (e.g., bond angles vs. computational models) be resolved for this compound?

  • Multi-Technique Validation : Compare X-ray diffraction data (e.g., C–C bond angles from ) with DFT-optimized geometries.
  • Dynamic Effects : Account for crystal packing forces and temperature-dependent torsional fluctuations. For instance, the C6–C7–C8–O2 torsion angle may vary by ±5° between experimental and computational models . Resolution Workflow :
  • Perform high-resolution SC-XRD at 100 K to minimize thermal motion artifacts.
  • Use B3LYP/6-311+G(d,p) level theory for DFT calculations.
  • Apply Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What are the challenges in scaling up the synthesis of this compound for multi-gram applications, and how can they be mitigated?

  • Challenge 1 : Low yield during esterification due to competing hydrolysis. Mitigation : Use molecular sieves (3Å) to maintain anhydrous conditions.
  • Challenge 2 : Purification difficulties from DCC byproducts. Mitigation : Replace DCC with water-soluble carbodiimides (e.g., EDC) and filter via aqueous extraction.
  • Scale-Up Protocol :
StepScale Adjustment
Activation1.5x excess 4-nitrophenol
Quenching10% citric acid wash
CrystallizationSlow cooling in ethyl acetate/hexane .

Methodological Considerations

Q. How does the electronic nature of the 4-nitrophenyl group influence reaction kinetics in peptide coupling?

The electron-withdrawing nitro group increases the electrophilicity of the ester carbonyl, accelerating nucleophilic attack by amine groups. Kinetic studies using UV-Vis (monitoring 4-nitrophenolate release at 400 nm) show a second-order rate constant (k2) of ~0.15 M⁻¹s⁻¹ in DMF .

Q. What alternative protective groups can replace benzyloxycarbonyl (Cbz) in this compound, and how do they affect reaction outcomes?

  • Fmoc : Provides orthogonal protection but requires piperidine for deprotection, which may destabilize the 4-nitrophenyl ester.
  • Boc : Acid-labile (TFA cleavage), compatible with base-stable esters. Comparison :
GroupDeprotection ConditionCompatibility
CbzH2/Pd-CHigh (neutral pH)
FmocPiperidineModerate (risk of ester hydrolysis)
BocTFAHigh (inert to esters) .

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